

Technical Guide: Spectroscopic Profiling of 3-Bromo-8-fluoro-4-hydroxyquinoline

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Compound of Interest

Compound Name: *3-Bromo-8-fluoro-4-hydroxyquinoline*

CAS No.: *1065087-83-3*

Cat. No.: *B1520184*

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Executive Summary

Compound Identity: **3-Bromo-8-fluoro-4-hydroxyquinoline** CAS Registry Number: 1065087-83-3 Molecular Formula: C

H

BrFNO Molecular Weight: 241.04 g/mol (based on

Br) / 243.04 g/mol (based on

Br)

This guide serves as a technical reference for the spectroscopic characterization and synthesis of **3-Bromo-8-fluoro-4-hydroxyquinoline**. This scaffold is a critical intermediate in the development of fluoroquinolone antibiotics and kinase inhibitors (e.g., c-Met, VEGFR). The presence of the 8-fluoro substituent modulates metabolic stability and lipophilicity, while the 3-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Synthetic Pathway & Methodology

The industrial standard for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction.^[1] For this specific derivative, the workflow initiates with 2-fluoroaniline, ensuring the regiospecific placement of the fluorine atom.

Experimental Protocol

Step 1: Condensation

- Charge a reactor with 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
- Heat to 110–120 °C for 2 hours. Ethanol is evolved; use a Dean-Stark trap to drive equilibrium.
- Result: Formation of diethyl 2-((2-fluorophenylamino)methylene)malonate.

Step 2: Cyclization

- Add the intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at 250 °C.
- Maintain temperature for 30–60 minutes to effect thermal cyclization.
- Cool to room temperature; dilute with hexane to precipitate the ester intermediate.

Step 3: Hydrolysis & Decarboxylation

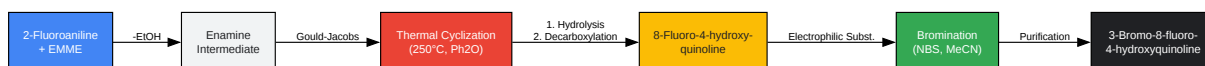
- Reflux the ester in 10% NaOH (aq) to hydrolyze to the carboxylic acid.
- Acidify with HCl to precipitate the acid.^[2]
- Heat the solid acid in quinoline/copper powder at 200 °C to decarboxylate, yielding 8-fluoro-4-hydroxyquinoline.

Step 4: Regioselective Bromination

- Dissolve 8-fluoro-4-hydroxyquinoline in glacial acetic acid or acetonitrile.

- Add N-Bromosuccinimide (NBS) (1.05 eq) slowly at room temperature.
- Stir for 4 hours. The electron-rich C-3 position is selectively brominated over the electron-deficient benzenoid ring.
- Quench with water; filter the precipitate. Recrystallize from ethanol.

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis logic via the Gould-Jacobs pathway and subsequent C-3 bromination.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

The

¹H NMR spectrum is characterized by the deshielding effect of the bromine at C-3 and the spin-spin coupling of the fluorine atom (

) at C-8.

Solvent: DMSO-

Reference: TMS (0.00 ppm)

Position	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
OH	12.0 – 12.5	br s	-	Exchangeable proton; shift varies with concentration/water content.
H-2	8.65	s	-	Highly deshielded singlet due to adjacent N and Br. Characteristic of 3-bromoquinolines.
H-5	8.05	d		Doublet; deshielded by peri-effect of C-4 carbonyl/hydroxyl.
H-7	7.60	ddd	,	Large coupling to F typically observed ().
H-6	7.45	td	,	Triplet of doublets due to coupling with H-5, H-7, and long-range F.

¹H NMR:

- Shift:

-125.0 to -130.0 ppm (typical for 8-fluoroquinolines).

- Pattern: Multiplet (coupling to H-7 and H-6).

Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic isotopic signature of bromine.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

m/z	Intensity	Fragment Identity	Mechanistic Explanation
241 / 243	100% / 98%	[M]	Molecular ion. The 1:1 ratio confirms the presence of one Bromine atom (Br/Br).
213 / 215	~30%	[M – CO]	Neutral loss of Carbon Monoxide (28 Da), typical for phenols/quinolones.
162	~60%	[M – Br]	Homolytic cleavage of the C-Br bond.
134	~40%	[M – Br – CO]	Sequential loss of Br and CO.

Infrared Spectroscopy (IR)

Data acquired via ATR-FTIR (Solid state).

- 3100 – 3400 cm

: O-H stretching (Broad, intermolecular H-bonding).

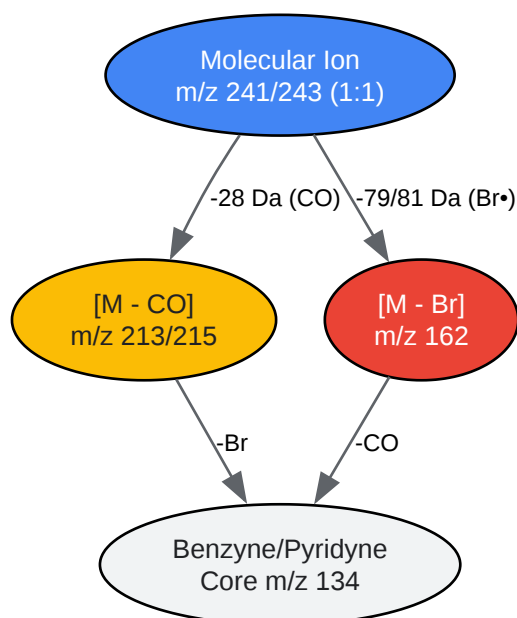
- 1615 cm⁻¹
: C=N stretching (Quinoline ring).
- 1580 cm⁻¹
: C=C aromatic skeletal vibrations.
- 1250 cm⁻¹
: C-F stretching (Strong band, diagnostic for fluoro-aromatics).
- 600 – 700 cm⁻¹
: C-Br stretching.

Structural Confirmation Logic

To validate the structure of a synthesized batch, researchers must cross-reference the MS and NMR data.

Fragmentation & Validation Logic

The following diagram illustrates the fragmentation pathway used to confirm the core structure during Mass Spec analysis.



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Figure 2: Mass Spectrometry fragmentation logic tree. The preservation of the doublet pattern in the [M-CO] fragment confirms Bromine is still attached during the initial ring contraction.

References

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